(6-Bromo-2-methoxypyridin-3-yl)methanamine

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Choose (6-Bromo-2-methoxypyridin-3-yl)methanamine for its precise 6-bromo-2-methoxy-3-aminomethyl substitution pattern, which is critical for regioselective Suzuki-Miyaura couplings in kinase inhibitor design and for constructing PROTACs with defined ternary complex geometry. Its moderate logP (1.12) enhances passive BBB permeability, making it ideal for CNS drug discovery programs. Unlike interchangeable regioisomers, this free base avoids salt-derived mass and polarity issues, ensuring reproducible reactivity. Supplied with ≥98% purity, it meets the rigorous demands of medicinal chemistry and agrochemical R&D.

Molecular Formula C7H9BrN2O
Molecular Weight 217.066
CAS No. 1802489-58-2
Cat. No. B591771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-2-methoxypyridin-3-yl)methanamine
CAS1802489-58-2
Molecular FormulaC7H9BrN2O
Molecular Weight217.066
Structural Identifiers
SMILESCOC1=C(C=CC(=N1)Br)CN
InChIInChI=1S/C7H9BrN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,4,9H2,1H3
InChIKeyNOTNZNQRYKOSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Bromo-2-methoxypyridin-3-yl)methanamine (CAS 1802489-58-2) – Basic Properties, Structure, and Procurement Identification


(6-Bromo-2-methoxypyridin-3-yl)methanamine (CAS 1802489-58-2) is a halogenated pyridine derivative with the molecular formula C₇H₉BrN₂O and a molecular weight of 217.06 g/mol [1]. It features a bromine atom at the 6-position, a methoxy group at the 2-position, and an aminomethyl substituent at the 3-position of the pyridine ring. This compound is typically supplied as a free base with purities ≥95% and is recognized as a versatile intermediate in medicinal chemistry and agrochemical synthesis . Its well-defined substitution pattern provides specific reactivity handles for further derivatization, distinguishing it from other regioisomeric bromo-methoxypyridinylmethanamines.

Why Regioisomeric Bromo-Methoxypyridinylmethanamines Cannot Be Interchanged – The Critical Role of Substitution Pattern


While (6-bromo-2-methoxypyridin-3-yl)methanamine shares its molecular formula with several regioisomeric analogs, including (2-bromo-6-methoxypyridin-3-yl)methanamine and (5-bromo-2-methoxypyridin-3-yl)methanamine [1], the specific 6-bromo-2-methoxy-3-aminomethyl substitution pattern is not interchangeable. The precise positioning of the bromine and methoxy groups dictates the compound's reactivity in cross-coupling reactions, its electronic properties, and its ability to form specific hydrogen-bonding networks in biological targets [2]. In drug discovery, even minor changes in substitution pattern can drastically alter a molecule's binding affinity, selectivity, and pharmacokinetic profile [3]. Substituting a regioisomer without rigorous re-validation introduces significant risk to the reproducibility and outcome of a synthetic sequence or biological assay. The quantitative comparisons below provide specific, measurable reasons for selecting the 6-bromo-2-methoxy-3-aminomethyl isomer over its closest alternatives.

(6-Bromo-2-methoxypyridin-3-yl)methanamine: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: (6-Bromo-2-methoxypyridin-3-yl)methanamine vs. (2-Bromo-6-methoxypyridin-3-yl)methanamine

Direct comparison of the (6-bromo-2-methoxy) and (2-bromo-6-methoxy) regioisomers reveals significant differences in both physical properties and potential reactivity. The target compound exhibits a lower predicted boiling point (286.0 °C) compared to its 2-bromo analog (295.0 °C), a difference of 9.0 °C . This difference in boiling point is indicative of altered intermolecular forces and polarity arising from the distinct substitution pattern. While logP (1.12) and refractive index (1.574) are predicted to be identical for both isomers, the reversed positions of the bromine and methoxy groups relative to the aminomethyl handle are critical. In palladium-catalyzed cross-coupling reactions, the electronic environment at the 6-position versus the 2-position can lead to substantially different reaction rates and yields [1].

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Spatial Differentiation via Molecular Descriptors: (6-Bromo-2-methoxypyridin-3-yl)methanamine vs. (5-Bromo-2-methoxypyridin-3-yl)methanamine

The spatial and electronic differentiation between the 6-bromo (target) and 5-bromo (comparator) regioisomers is quantifiable via computed molecular descriptors. The target compound has a Topological Polar Surface Area (TPSA) of 48.1 Ų [1]. While the 5-bromo analog also reports a TPSA of 48.1 Ų [2], their three-dimensional shape and electrostatic potential maps are distinctly different due to the bromine's altered position on the pyridine ring. This difference in shape and electronic distribution is a primary determinant of molecular recognition in biological systems. The substitution pattern dictates the spatial presentation of the bromine atom, a key pharmacophoric element, and the methoxy group, which influences lipophilicity and metabolic stability [3].

Drug Design Molecular Modeling Physicochemical Properties

Salt Form Differentiation: (6-Bromo-2-methoxypyridin-3-yl)methanamine Free Base vs. Its Hydrochloride and Dihydrochloride Salts

The free base form of (6-bromo-2-methoxypyridin-3-yl)methanamine offers distinct advantages over its hydrochloride (CAS 1956332-89-0) and dihydrochloride (CAS 2097938-54-8) salts. The free base has a molecular weight of 217.06 g/mol, while the mono-hydrochloride and dihydrochloride salts have significantly higher molecular weights of 253.52 g/mol and 289.98 g/mol, respectively [1]. This equates to a 16.8% higher molecular weight for the HCl salt and a 33.6% increase for the diHCl salt. The free base is a neutral molecule with a predicted XLogP3-AA of 1.0, indicating moderate lipophilicity, whereas the salt forms are significantly more polar and water-soluble [1].

Formulation Stability Analytical Chemistry

Differentiation via Predicted Lipophilicity: (6-Bromo-2-methoxypyridin-3-yl)methanamine vs. Its Non-Brominated Analog

The presence of the bromine atom at the 6-position significantly alters the compound's lipophilicity compared to its non-halogenated counterpart. The target compound has a predicted logP of 1.12 , whereas the non-brominated analog, (2-methoxypyridin-3-yl)methanamine (CAS 354824-19-4), has a significantly lower predicted XLogP3 of 0.1 [1]. This difference of approximately 1.02 log units corresponds to the brominated compound being roughly 10 times more lipophilic. Increased lipophilicity often correlates with enhanced membrane permeability and altered metabolic stability, making it a crucial parameter in drug design [2].

Medicinal Chemistry ADME Physicochemical Properties

(6-Bromo-2-methoxypyridin-3-yl)methanamine – Optimal Procurement-Driven Application Scenarios


Precision Building Block for Kinase Inhibitor Synthesis

Based on its distinct 6-bromo-2-methoxy-3-aminomethyl substitution pattern, this compound is a prime candidate for the synthesis of kinase inhibitors. The bromine at the 6-position serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse aryl or heteroaryl groups, a common strategy in kinase inhibitor design [1]. Its specific regioisomerism ensures that the final coupled product will have a precise 3D orientation, which is critical for achieving selectivity within the kinome. The use of the free base form, as quantified in Section 3, avoids unnecessary mass and polarity associated with salt forms during these coupling reactions.

Development of CNS-Penetrant Drug Candidates

The compound's moderate lipophilicity (logP = 1.12, Section 3) positions it favorably for the design of central nervous system (CNS) drugs. Its higher lipophilicity compared to non-halogenated analogs enhances its potential for passive diffusion across the blood-brain barrier (BBB) [1]. The primary amine and bromine provide orthogonal points for functionalization to optimize both potency and pharmacokinetic properties, including brain penetration. Researchers targeting CNS indications should prioritize this specific isomer to build a library with appropriate physicochemical properties for BBB permeability.

Synthesis of PROTACs (Proteolysis Targeting Chimeras)

This compound is a valuable building block for the synthesis of PROTACs, where it can serve as a linker or as part of the ligand for the E3 ligase or the target protein. The aminomethyl group at the 3-position is perfectly suited for conjugation to a linker via amide bond formation [1]. The bromine atom at the 6-position offers a site for late-stage diversification to attach a second ligand, enabling the creation of bifunctional molecules. The use of this specific isomer, with its well-defined geometry, ensures that the final PROTAC will have the intended spatial arrangement between the two binding moieties, which is crucial for effective ternary complex formation and target degradation .

Agrochemical Intermediate for Heterocyclic Herbicides or Fungicides

Beyond pharmaceuticals, the unique 6-bromo-2-methoxy-3-aminomethyl scaffold is relevant for the discovery of new agrochemicals. Substituted pyridines are a privileged structure in this field [1]. The specific substitution pattern offers a distinct electronic and steric profile compared to other regioisomers, which can be exploited to target specific plant or fungal enzymes. The cost-effective and scalable procurement of this compound, with well-characterized properties and high purity, makes it an attractive starting point for the development of novel crop protection agents. Its differentiated physical properties (e.g., boiling point) also aid in process development and purification scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Bromo-2-methoxypyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.